5-(Piperazin-1-ylmethyl)thiazole hydrochloride, also known as 5-(piperazin-1-ylmethyl)-1,3-thiazole trihydrochloride, is a compound that integrates both thiazole and piperazine moieties. This compound is of interest in medicinal chemistry due to the biological activities associated with its structural components. The thiazole ring is known for its presence in various pharmaceuticals, while piperazine derivatives are recognized for their diverse pharmacological properties.
This compound can be classified as an organic heterocyclic compound, specifically a thiazole derivative containing a piperazine substituent. Its molecular formula is , and it has a molecular weight of 292.66 g/mol . The compound is typically available in powder form and is stored at room temperature.
The synthesis of 5-(piperazin-1-ylmethyl)thiazole hydrochloride generally involves the reaction of piperazine with thiazole derivatives. For instance, one method includes the nucleophilic substitution of a chloromethyl-thiazole derivative with piperazine to yield the desired product .
In one reported synthesis pathway, starting materials such as 4-chloromethyl-2-amino thiazoles are reacted with piperazine under controlled conditions to produce high-purity compounds . The reaction conditions typically include the use of solvents like dimethylformamide and may involve heating to facilitate the reaction.
The structure of 5-(piperazin-1-ylmethyl)thiazole hydrochloride features a thiazole ring bonded to a piperazine moiety through a methylene bridge. The structural formula can be represented as:
Key structural data includes:
The primary chemical reactions involving 5-(piperazin-1-ylmethyl)thiazole hydrochloride include nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile. The compound can also undergo various transformations typical of thiazole derivatives, such as oxidation or further substitution reactions depending on the functional groups present.
For example, in synthetic pathways, thiazoles can be modified through electrophilic aromatic substitution or cyclization reactions to create more complex structures with potential biological activity .
The mechanism of action for compounds containing both thiazole and piperazine rings often involves interactions with biological targets such as enzymes or receptors. Thiazoles are known to exhibit antimicrobial and anti-inflammatory activities, whereas piperazines are frequently associated with central nervous system effects due to their ability to interact with neurotransmitter receptors.
In some studies, derivatives of this compound have shown promising results in inhibiting certain pathogens, indicating that the mechanism may involve blocking metabolic pathways critical for pathogen survival .
5-(Piperazin-1-ylmethyl)thiazole hydrochloride has potential applications in various fields:
The structural hybrid 5-(Piperazin-1-ylmethyl)thiazole hydrochloride (Chemical Formula: C₈H₁₄ClN₃S, CID 71636758) exemplifies a strategically engineered pharmacophore merging the thiazole and piperazine heterocycles [1] [7]. This architecture combines the electron-rich, planar thiazole ring—known for its metabolic stability and π-π stacking capability—with the conformationally flexible, basic piperazine moiety that enhances water solubility and permits extensive hydrogen bonding [3] [9]. Such hybrids exploit synergistic physicochemical properties, enabling targeted interactions with diverse biological macromolecules, including kinases, GPCRs, and carbohydrate-binding proteins [2] [5] [6]. The methylene tether (-CH₂-) linking both rings further augments rotational freedom, facilitating optimal binding geometry across distinct target classes [3] [8].
The piperazine-thiazole motif underpins numerous FDA-approved drugs, primarily in oncology and antimicrobial therapy. Its prevalence stems from the scaffold’s ability to anchor critical pharmacophoric elements while maintaining favorable drug-likeness parameters (molecular weight <500 Da, cLogP 0.5–3.0) [3] [9]. Key examples include:
Table 1: FDA-Approved Drugs Incorporating Piperazine-Thiazole Hybrid Scaffolds
Drug Name | Therapeutic Category | Biological Target | Role of Piperazine-Thiazole Motif |
---|---|---|---|
Dasatinib (Sprycel®) | Chronic Myeloid Leukemia | Bcr-Abl/Src Kinases | Thiazole carboxamide linked to piperazine enhances kinase binding affinity and oral bioavailability [3] [9] |
Abemaciclib (Verzenio®) | Breast Cancer | CDK4/6 | Piperazine-thiazole segment facilitates hinge-region interaction with kinase ATP pocket [2] |
Cefiderocol (Fetroja®) | Multidrug-Resistant Infections | Penicillin-Binding Proteins | Thiazole moiety augments siderophore-mediated iron transport; piperazine optimizes solubility [9] |
Beyond oncology, this hybrid appears in antimicrobial scaffolds like nitazoxanide (antiparasitic) and ceftizoxime (β-lactam antibiotic), where the piperazine’s protonation at physiological pH promotes tissue penetration [6] [9]. Statistical analysis reveals that 17 FDA-approved thiazole-containing drugs and 39 piperazine-containing drugs leverage these rings for target engagement, though only Dasatinib integrates both motifs directly [3].
The pharmacological activity of 5-(Piperazin-1-ylmethyl)thiazole derivatives arises from their dual capacity for polypharmacology and conformational adaptation:
Table 2: Mechanistic Diversity of 5-(Piperazin-1-ylmethyl)thiazole Hybrids
Hybrid Class | Biological Target | Key Interactions | Potency (In Vitro/In Vivo) |
---|---|---|---|
Bis(thiazolyl)piperazine (e.g., 9i) | EGFR/Bcl-2 | Thiazole-EGFR hinge binding; Piperazine-mediated DNA intercalation | IC₅₀ = 1.2 nM (HCT-116); 97.5% tumor inhibition [2] |
Arylaminothiazole-piperazine (e.g., 2291-61) | Plasmodium falciparum metabolic enzymes | Unspecified hydrophobic pocket engagement | EC₅₀ = 102 nM (Pf Dd2 strain); Selectivity index >140 [3] |
Pyrazole-thiazole-piperazine (e.g., 8f) | α-Amylase/Trypsin | Thiazole sulfur coordinates catalytic Zn²⁺ in enzymes | 61.93% α-Amylase inhibition at 10⁻⁷ M [8] |
The scaffold’s versatility is further evidenced by its role in digestive enzyme inhibition (e.g., pepsin, trypsin) via metal coordination and in antiviral agents through RNA polymerase binding [6] [8]. Quantum mechanical studies confirm that the methylene bridge enables torsional adjustments (±15°), allowing adaptation to sterically divergent binding sites [7] [9].
The synthesis of piperazine-thiazole libraries evolved from early solution-phase methods to high-efficiency solid-phase parallel synthesis, enabling rapid diversification:
Table 3: Evolution of Combinatorial Strategies for Piperazine-Thiazole Hybrids
Library Type | Synthetic Approach | Key Innovations | Representative Compounds | Bioactivity |
---|---|---|---|---|
Arylaminothiazole-Piperazines (e.g., Library 2291) | Solid-phase Hantzsch cyclization → Piperazine displacement | Eliminated chromatography; Achieved 220 compounds with 76–100% purity | 2291-61: R¹ = 4-Cl-C₆H₄; R² = 3,5-(CF₃)₂-C₆H₃CO | Antiplasmodial EC₅₀ = 102 nM (Pf Dd2) [3] |
Bis(Thiazolyl)piperazines | Solution-phase cyclocondensation of bis(thiosemicarbazones) with α-haloketones | One-pot bis-heterocyclization; Moderate to excellent yields (63–88%) | 9i: Ar = 3,4,5-(OCH₃)₃-C₆H₂ | EGFR IC₅₀ = 1.2 nM; 97.8% tumor inhibition [2] |
Coumarin-Thiazole-Piperazines | Knoevenagel condensation → Bromination → Hantzsch thiazole formation | Avoided column chromatography until final step; Yields >80% | 10g: Piperidine variant | Gal-1 Kₐ = 9.8 × 10⁴ M⁻¹ [5] |
Recent advancements leverage "molecular hybridization" principles, fusing thiazole-piperazines with coumarins, pyrazoles, or quinolines to target galectin-1, digestive enzymes, or multi-kinase pathways [5] [8] [10]. This strategy shifted focus from broad cytotoxic screening to target-directed design, exemplified by antimalarial hits selectively inhibiting Pf development at ring-to-trophozoite stages [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0